molecular formula C27H26N4O3S2 B3005644 2-[(11-acetyl-3-oxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2-ethylphenyl)acetamide CAS No. 1185046-06-3

2-[(11-acetyl-3-oxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2-ethylphenyl)acetamide

Cat. No.: B3005644
CAS No.: 1185046-06-3
M. Wt: 518.65
InChI Key: MJWMJALDLDBVBC-UHFFFAOYSA-N
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Description

2-[(11-acetyl-3-oxo-4-phenyl-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2-ethylphenyl)acetamide is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(11-acetyl-3-oxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2-ethylphenyl)acetamide involves multiple steps, including the formation of the triazatricyclo structure and the subsequent attachment of the sulfanyl and acetamide groups. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-[(11-acetyl-3-oxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(11-acetyl-3-oxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • **2-[(11-acetyl-3-oxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2-methylphenyl)acetamide
  • **2-[(11-acetyl-3-oxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2-propylphenyl)acetamide

Uniqueness

The uniqueness of 2-[(11-acetyl-3-oxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2-ethylphenyl)acetamide lies in its specific structural features, such as the combination of the triazatricyclo framework with the sulfanyl and acetamide groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

The compound 2-[(11-acetyl-3-oxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2-ethylphenyl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential pharmacological applications.

Chemical Structure and Properties

The compound features a unique tricyclic structure with various functional groups that contribute to its biological activity. The presence of acetyl and sulfanyl moieties enhances its reactivity and potential interactions with biological targets.

Property Value
Molecular Formula C24H20N4O3S
Molecular Weight 500.6 g/mol
IUPAC Name 2-[(11-acetyl...acetamide
Purity Typically ≥95%

Antimicrobial Activity

Preliminary studies suggest that compounds structurally similar to 2-[(11-acetyl...acetamide] exhibit significant antimicrobial properties. In vitro tests have demonstrated strong bactericidal effects against various strains of bacteria, particularly Gram-positive bacteria such as Staphylococcus aureus.

A study reported that derivatives of this compound showed minimum inhibitory concentrations (MIC) ranging from 3.91 µg/mL to 62.5 µg/mL against resistant strains of Staphylococcus aureus (MRSA) and other pathogens . The mechanism of action is likely attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays conducted on normal cell lines (e.g., L929 fibroblasts) indicated that the compound exhibits low toxicity at therapeutic concentrations. For instance, concentrations up to 100 µM did not significantly affect cell viability, suggesting a favorable safety profile for further development .

In contrast, some derivatives showed increased viability in certain cancer cell lines (A549 and HepG2), indicating potential applications in cancer therapy .

Pharmacological Potential

The unique structure of 2-[(11-acetyl...acetamide] positions it as a candidate for further pharmacological exploration. Its ability to interact with multiple biological targets suggests it could be developed into a multi-target therapeutic agent.

Case Studies

  • Antimicrobial Efficacy
    • A comparative study evaluated the antimicrobial activity of various derivatives against a panel of bacteria and fungi. The results indicated that the compound exhibited superior activity compared to conventional antibiotics like ciprofloxacin in certain strains .
  • Cytotoxicity Profiling
    • In another case study, the cytotoxic effects were assessed using different cell lines over varying incubation periods (24h and 48h). The results showed that while some derivatives were cytotoxic at higher concentrations, most maintained cell viability above 80% at lower doses .

Properties

IUPAC Name

2-[(11-acetyl-3-oxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3S2/c1-3-18-9-7-8-12-21(18)28-23(33)16-35-27-29-25-24(26(34)31(27)19-10-5-4-6-11-19)20-13-14-30(17(2)32)15-22(20)36-25/h4-12H,3,13-16H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWMJALDLDBVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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